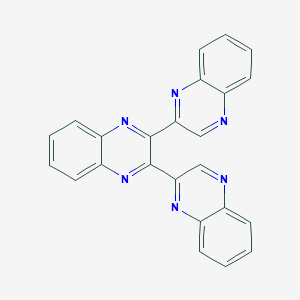
Terquinoxalinyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terquinoxalinyl is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure. This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Terquinoxalinyl typically involves the condensation of o-phenylenediamine with dicarbonyl compounds. One common method is the iron-catalyzed one-pot synthesis, where 2-nitroanilines react with vicinal diols under transfer hydrogenative conditions . This method is advantageous as it does not require external redox reagents or additional bases, and water is the sole byproduct.
Industrial Production Methods
Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Methods include the use of catalysts such as pyridine in condensation-oxidation reactions . These methods are designed to be cost-effective and scalable for large-scale production.
化学反応の分析
Types of Reactions
Terquinoxalinyl undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form quinoxalinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoxalinones, aminoquinoxalines, and various substituted quinoxalines, which have significant biological and industrial applications .
科学的研究の応用
Terquinoxalinyl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Incorporated into pharmaceutical formulations for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, fluorescent materials, and organic semiconductors.
作用機序
The mechanism of action of Terquinoxalinyl involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a similar structure but different functional groups.
Tetrahydroquinoline: Another nitrogen-containing heterocycle with diverse biological activities.
Triazolylquinoxaline: A derivative with enhanced properties for specific applications.
Uniqueness
Terquinoxalinyl stands out due to its unique combination of biological activities and its versatility in various applications. Its ability to undergo multiple types of chemical reactions and its effectiveness in different fields make it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
18162-21-5 |
|---|---|
分子式 |
C24H14N6 |
分子量 |
386.4 g/mol |
IUPAC名 |
2,3-di(quinoxalin-2-yl)quinoxaline |
InChI |
InChI=1S/C24H14N6/c1-3-9-17-15(7-1)25-13-21(27-17)23-24(30-20-12-6-5-11-19(20)29-23)22-14-26-16-8-2-4-10-18(16)28-22/h1-14H |
InChIキー |
YCGCHNWTMZWGPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4N=C3C5=NC6=CC=CC=C6N=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


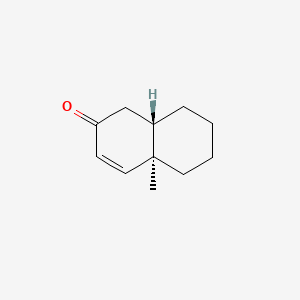
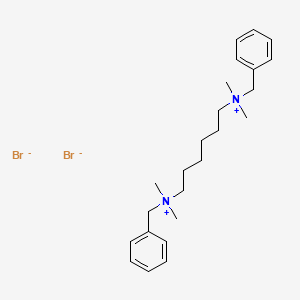
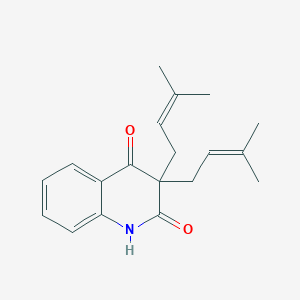
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenylethanol](/img/structure/B14716816.png)

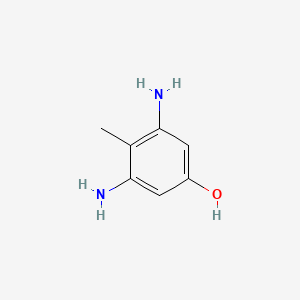
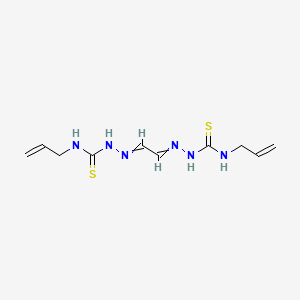

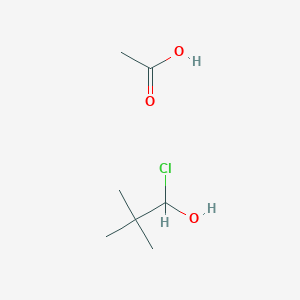

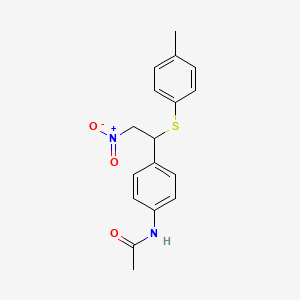
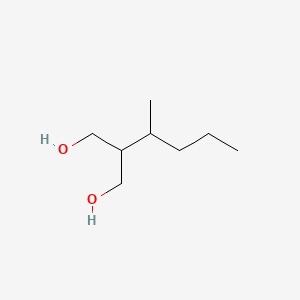

![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
